

Process Development & Scale-Up Guide: N-(4-acetylphenyl)-3-methylbenzamide

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Compound of Interest

Compound Name: *N*-(4-acetylphenyl)-3-methylbenzamide

CAS No.: 302813-90-7

Cat. No.: B414486

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Executive Summary

This application note details the process development and kilogram-scale manufacturing of **N-(4-acetylphenyl)-3-methylbenzamide**, a structural motif common in kinase inhibitors and signal transduction modulators.

While laboratory-scale synthesis often utilizes dichloromethane (DCM) and chromatography, these are unsuitable for scale-up due to environmental regulations and cost. This guide presents a telescoped, non-chromatographic route utilizing Toluene as the primary reaction and crystallization solvent. This approach aligns with Green Chemistry principles (ACS GCI) and ensures high purity (>99.5% HPLC) via direct crystallization.

Key Process Features:

- **Atom Economy:** Utilization of acid chloride activation to avoid expensive peptide coupling agents (HATU/EDC).
- **Solvent Selection:** Replacement of DCM with Toluene to facilitate reaction, aqueous workup, and crystallization in a single vessel ("One-Pot" logic).
- **Impurity Control:** Strategic stoichiometry to eliminate genotoxic aniline precursors.

Chemical Strategy & Route Selection

Reaction Pathway

The selected route is the nucleophilic acyl substitution of 3-methylbenzoyl chloride with 4-aminoacetophenone in the presence of a tertiary amine base.

Critical Process Parameters (CPPs)

- **Stoichiometry:** We employ a slight excess of the electrophile (Acid Chloride, 1.05 equiv) to drive the full consumption of 4-aminoacetophenone. Residual anilines are often flagged as potential genotoxic impurities (PGIs) and are difficult to remove via crystallization compared to the hydrolyzed acid byproduct (3-methylbenzoic acid).
- **Temperature Control:** The reaction is exothermic. Addition temperature must be maintained to prevent thermal decomposition and minimize bis-acylation side products.
- **Water Content:** The system must be anhydrous (<0.1% w/w H₂O) initially to prevent premature hydrolysis of the acid chloride.

Process Safety & Thermodynamics

- **Heat of Reaction (**
): Estimated at -130 to -150 kJ/mol (typical for acid chloride amidation).
- **Adiabatic Temperature Rise:** Without cooling, a semi-batch addition can raise the reactor temperature by >40°C.
- **Gas Evolution:** None (unlike SOCl₂ activation). However, HCl generation forms a thick slurry of Triethylamine Hydrochloride (TEA·HCl), increasing viscosity. High-torque agitation is required.

Detailed Manufacturing Protocol (1.0 kg Scale)

Objective: Produce ~1.35 kg of **N-(4-acetylphenyl)-3-methylbenzamide**.

Equipment Requirements

- 10 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).
- Thermostat (Capacity: -10°C to +100°C).
- Nitrogen inertion line.
- Addition funnel or dosing pump.

Reagents & Materials

Reagent	MW (g/mol)	Equiv.[1]	Mass (g)	Moles
4-Aminoacetophenone	135.16	1.00	750.0 g	5.55
3-Methylbenzoyl chloride	154.59	1.05	900.8 g	5.83
Triethylamine (TEA)	101.19	1.20	673.8 g	6.66
Toluene (Anhydrous)	92.14	N/A	7.5 L	(10 vol)
1M NaOH (aq)	-	-	3.0 L	Wash
1M HCl (aq)	-	-	3.0 L	Wash

Step-by-Step Procedure

Step 1: Reactor Charging & Dissolution

- Inert the 10 L reactor with Nitrogen.
- Charge Toluene (6.0 L) and 4-Aminoacetophenone (750 g).
- Start agitation (250 RPM).
- Charge Triethylamine (674 g).
- Cool the mixture to 10°C (Jacket set point: 5°C).

- Note: The starting material should be fully dissolved or a fine slurry.

Step 2: Controlled Addition (Reaction)

- Load 3-Methylbenzoyl chloride (901 g) into the dosing funnel.
- Dose Acid Chloride over 2–3 hours.
 - Critical Control: Maintain internal temperature < 25°C.
 - Observation: A thick white precipitate (TEA·HCl) will form immediately. Increase agitation speed if necessary to maintain bulk mixing.
- After addition, warm to 20–25°C and age for 2 hours.

Step 3: In-Process Control (IPC)

- Sample 50 µL of slurry, quench in MeOH/MeCN. Analyze via HPLC.
 - Specification: 4-Aminoacetophenone < 0.5% area.[\[2\]](#)
 - Correction: If amine > 0.5%, add 0.05 equiv of acid chloride and stir for 1 hour.

Step 4: Aqueous Workup (Impurity Rejection)

- Charge Water (3.0 L) to the reactor to dissolve TEA·HCl salts. Stir for 15 mins.
- Stop agitation and settle layers (15 mins).
- Drain aqueous (lower) layer (contains TEA·HCl).
- Charge 1M HCl (3.0 L). Stir 15 mins. (Removes residual TEA and unreacted aniline).
- Drain aqueous layer.
- Charge 1M NaOH (3.0 L). Stir 15 mins. (Removes 3-methylbenzoic acid from hydrolysis).
- Drain aqueous layer.
- Charge Brine (2.0 L). Stir 10 mins. Drain aqueous layer.

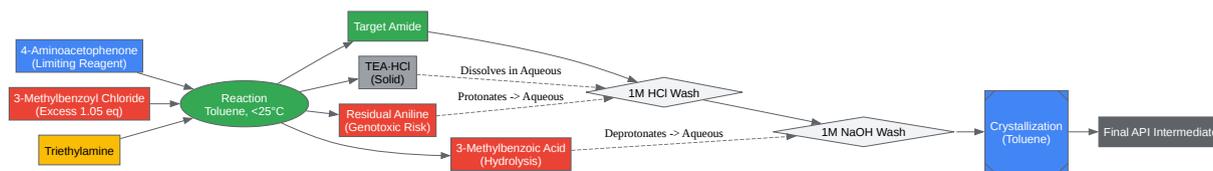
Step 5: Crystallization (Telescoped)

- Heat the organic phase to 85–90°C (Reflux) under a Dean-Stark trap to azeotropically remove residual water.
- Solvent Swap/Concentration (Optional): If yield loss is a concern, distill off Toluene until approx 4-5 volumes (3.0 - 3.75 L) remain.
- Cooling Ramp:
 - Cool to 60°C over 30 mins. (Seed with 1g pure product if available).
 - Cool to 20°C over 2 hours.
 - Cool to 0–5°C over 1 hour and hold for 2 hours.
- Filter the white crystalline solid.
- Wash cake with cold Toluene (1.5 L) followed by Heptane (1.5 L) (to aid drying).
- Dry in a vacuum oven at 50°C for 12 hours.

Visualizing the Workflow

Reaction Logic & Impurity Fate

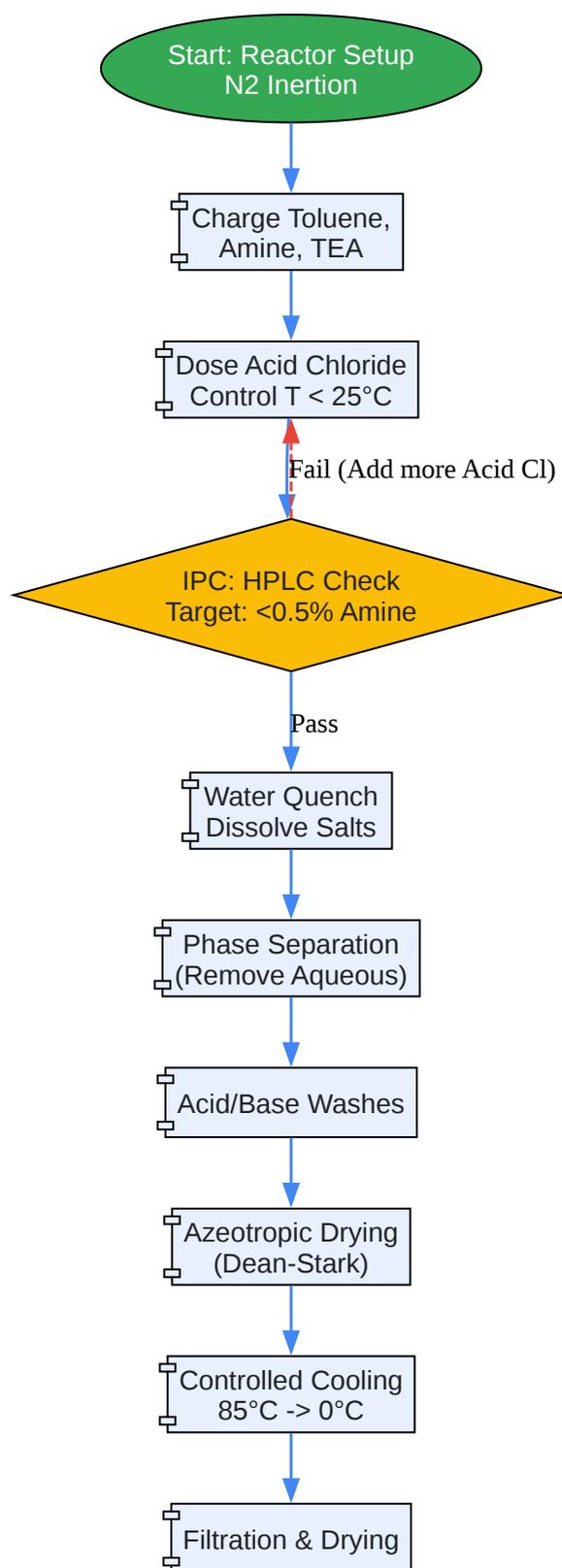
The following diagram illustrates the chemical transformations and where impurities are rejected during the workup.



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Caption: Fate mapping of reactants and impurities. Acidic and Basic washes are critical for rejecting unreacted starting materials before crystallization.

Unit Operation Sequence



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Caption: Process flow diagram illustrating the unit operations from reactor charging to isolation.

Analytical Specifications (Quality Control)

Test	Method	Specification	Rationale
Appearance	Visual	White to off-white solid	Color indicates oxidation/impurities.
Assay	HPLC (UV 254nm)	> 98.0% w/w	Standard intermediate purity.
Purity	HPLC (Area %)	> 99.5%	High purity required for downstream steps.
Residual Aniline	HPLC	< 0.10%	Control of potential mutagenic impurity.
Residual Solvent	GC-HS	< 890 ppm (Toluene)	ICH Q3C Class 2 limit.
Water Content	Karl Fischer	< 0.5%	Ensure dryness for next step.

Troubleshooting & Optimization

"Gummy" Precipitate

- Cause: Presence of impurities or cooling too fast, trapping solvent (oiling out).
- Solution: Re-heat to reflux to fully dissolve. Add 5-10% volume of Heptane or Cyclohexane as an anti-solvent at high temperature, then cool very slowly (5°C/hour) to induce proper nucleation.

High Residual Aniline (Starting Material)

- Cause: Moisture in the solvent hydrolyzed the acid chloride before it could react.
- Solution: Ensure Toluene is dried (KF < 0.05%) before use. In the recovery step, add a small "chaser" of acid chloride (0.05 eq) if IPC fails.

Poor Phase Separation

- Cause: Emulsion formed by TEA salts or fine precipitates.

- Solution: Filter the biphasic mixture through a Celite pad to break the emulsion, or add saturated brine to increase the density difference.

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Disclaimer: This protocol is intended for use by qualified scientific personnel. Always review the Safety Data Sheets (SDS) for 3-methylbenzoyl chloride and 4-aminoacetophenone before handling.

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